5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately . This compound is a hydrochloride salt, enhancing its solubility in water, which makes it suitable for various biological applications. It is primarily used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and research .
5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride is synthesized from 3-methylphenylhydrazine and ethyl acetoacetate under acidic conditions, forming the pyrazole ring, which is then treated with hydrochloric acid to yield the hydrochloride salt . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride typically involves the following steps:
The reaction conditions are optimized for yield and purity, often involving temperature control and specific pH adjustments. Industrial production methods mirror laboratory synthesis but are scaled up for efficiency and consistency .
5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride features a five-membered pyrazole ring containing two nitrogen atoms. The presence of a tolyl group (derived from toluene) contributes to its unique properties .
The structural formula can be represented as follows:
5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride can participate in several types of chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome and yield of these reactions. Understanding these parameters is crucial for optimizing synthetic pathways and developing new derivatives with desired properties.
The mechanism of action for 5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors within biological systems. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways depend on specific applications and any modifications made to the compound .
5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride is characterized by its crystalline form when in solid state. Its solubility in water due to its hydrochloride form enhances its applicability in biological experiments.
The chemical properties include:
These properties make it suitable for a variety of applications in both research and industrial settings .
5-m-Tolyl-2H-pyrazol-3-ylamine hydrochloride has several significant applications:
Pyrazol-3-amine derivatives feature a five-membered heterocycle with two adjacent nitrogen atoms and an amino group at the 3-position. The core scaffold exhibits tautomerism (1H/2H-pyrazole), influencing hydrogen-bonding patterns and molecular recognition. 5-m-Tolyl-2H-pyrazol-3-ylamine differentiates itself through its meta-tolyl substituent, which introduces steric and electronic effects distinct from ortho- or para-isomers. This substitution pattern enhances rotational freedom and modulates electron density across the pyrazole ring, optimizing interactions with hydrophobic enzyme pockets [1] [6].
Key structural attributes include:
Table 1: Structural Comparison of Pyrazol-3-amine Regioisomers
Substituent Position | logP (Predicted) | Melting Point (°C) | Key Biopharmaceutical Property |
---|---|---|---|
meta-Tolyl (target) | 2.8 | 73-79 (free base) | Enhanced membrane permeability |
ortho-Tolyl | 2.7 | Not reported | Steric hindrance limits target fit |
para-Tolyl | 2.9 | Not reported | Higher crystallinity reduces solubility |
Unsubstituted phenyl | 2.3 | 82-85 | Rapid metabolic clearance |
Data compiled from [1] [6] [9]
Pyrazoles gained prominence after the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds, revealing nature’s exploitation of this heterocycle. Synthetic pyrazoles emerged as versatile pharmacophores due to their balanced hydrogen bond capacity (donor-acceptor pair) and metabolic stability. The clinical success of celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor) cemented pyrazoles as "privileged scaffolds" for target-focused libraries [2] [8].
5-m-Tolyl-2H-pyrazol-3-ylamine represents a strategic evolution in this lineage:
Table 2: Evolution of Key Pyrazole-Based Pharmaceuticals
Compound (Approval Year) | Target/Indication | Structural Feature | Role of Pyrazole |
---|---|---|---|
Celecoxib (1998) | COX-2 / Inflammation | 1,5-Diaryl pyrazole | Sulfonamide-directed COX2 selectivity |
Crizotinib (2011) | ALK / NSCLC | 2-Aminopyridine-pyrazole | Chelates kinase hinge region Mg²⁺ |
5-m-Tolyl-2H-pyrazol-3-ylamine derivatives (Research phase) | CDK2, GSK-3β / Cancer | 3-Amino-meta-tolyl | Enables hydrogen bonding to kinase backbone |
The free base form of 5-m-Tolyl-2H-pyrazol-3-ylamine suffers from limited aqueous solubility (predicted logS = -3.2) and hygroscopic instability, necessitating refrigeration (0–8°C storage) [1] [4]. Hydrochloride salt formation protonates the pyrazole ring nitrogen (pKa ~14), generating a crystalline solid with improved dissolution and thermal resilience.
Mechanistic impacts of hydrochloride conversion:
Table 3: Physicochemical Comparison of Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt | Pharmaceutical Impact |
---|---|---|---|
Physical form | Light brown powder | Off-white crystalline solid | Improved processing |
Melting point | 73–79°C | 215–220°C (dec.) | Thermal stability during formulation |
Water solubility | <1 mg/mL | ≥20 mg/mL | Enables parenteral dosing |
Storage requirements | 0–8°C, inert atmosphere | Room temperature (desiccated) | Logistics simplification |
Plasma protein binding | 89% (predicted) | Unchanged | Maintains PK/PD correlation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3